Cyclohexane-1,2-diamine; oxalate; platinum(2+)
Description
The compound "(1R,2R)-cyclohexane-1,2-diamine; oxalate; platinum(2+)" (oxaliplatin) is a third-generation platinum(II) anticancer drug. Its structure comprises a square-planar platinum center coordinated to a bidentate (1R,2R)-cyclohexane-1,2-diamine ligand and an oxalate leaving group. Oxaliplatin is approved for metastatic colorectal cancer and exhibits reduced cross-resistance with cisplatin and carboplatin due to its bulkier diaminocyclohexane (DACH) ligand, which forms distinct DNA adducts that evade repair mechanisms . Its mechanism involves DNA crosslinking, cell cycle arrest, and apoptosis induction, with additional effects such as metabolic stress in resistant cells .
Properties
IUPAC Name |
cyclohexane-1,2-diamine;oxalate;platinum(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROHGHOFXNOHSO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977462 | |
| Record name | Platinum(2+) ethanedioate--cyclohexane-1,2-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61848-63-3, 61913-68-6 | |
| Record name | cis-1,2-Diaminocyclohexanemalonatoplatinum(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061848633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum, (1,2-cyclohexanediamine-N,N')(ethanedioato(2-)-O,O')-, (SP-4-3-(cis))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061913686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) ethanedioate--cyclohexane-1,2-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-Cyclohexanediamine(1,2-ethanedionato)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of oxaliplatin involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: Oxaliplatin can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to its platinum(0) state under specific conditions.
Substitution: Oxaliplatin undergoes substitution reactions where the oxalate ligand can be replaced by other ligands, such as chloride ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Chloride ions in the presence of hydrochloric acid.
Major Products:
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) complexes.
Substitution: Platinum(II) complexes with different ligands.
Scientific Research Applications
Clinical Applications
Oxaliplatin is predominantly used in combination therapies for treating metastatic colorectal cancer. Its applications include:
- First-line Treatment : Used in combination with fluorouracil and leucovorin (FOLFOX regimen) for initial treatment.
- Adjuvant Therapy : Administered post-surgery to reduce recurrence risk in patients with high-risk stage III colon cancer .
- Combination with Other Agents : Studies indicate enhanced efficacy when combined with other chemotherapeutic agents such as irinotecan and bevacizumab .
Case Studies and Research Findings
Several studies have highlighted the effectiveness and safety profile of oxaliplatin:
Case Study 1: Efficacy in Colorectal Cancer
A study involving patients with metastatic colorectal cancer demonstrated that those treated with the FOLFOX regimen had improved overall survival rates compared to those receiving standard treatments. The study reported a median survival increase of approximately 6 months .
Case Study 2: Overcoming Resistance
Research indicated that oxaliplatin retains activity against tumors resistant to cisplatin. In vitro studies showed that oxaliplatin was effective in cell lines exhibiting acquired resistance to cisplatin, suggesting its role as a second-line treatment option .
Comparative Analysis of Platinum Compounds
The following table summarizes key differences between oxaliplatin and other platinum-based drugs:
| Feature | Oxaliplatin | Cisplatin | Carboplatin |
|---|---|---|---|
| Mechanism | DNA cross-linking | DNA cross-linking | DNA cross-linking |
| Resistance Profile | Effective against cisplatin-resistant tumors | Limited efficacy in resistant tumors | Moderate resistance |
| Side Effects | Peripheral neuropathy, nausea | Nephrotoxicity, nausea | Myelosuppression |
| Clinical Use | Colorectal cancer | Testicular, ovarian cancers | Ovarian cancer |
Future Directions and Research Opportunities
Ongoing research aims to enhance the efficacy and reduce the side effects of oxaliplatin through:
- Development of Novel Formulations : Investigating liposomal or nanoparticle formulations to improve drug delivery.
- Combination Therapies : Exploring synergistic effects with immunotherapies or targeted therapies.
- Mechanistic Studies : Understanding the molecular basis of resistance to improve treatment strategies .
Mechanism of Action
Oxaliplatin exerts its effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell death. The compound primarily targets rapidly dividing cancer cells. The formation of these adducts triggers a series of cellular responses, including the activation of DNA repair pathways and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Platinum-based anticancer drugs are characterized by their carrier ligands (non-leaving groups) and leaving groups, which dictate pharmacokinetics, DNA binding, and resistance profiles. Below is a detailed comparison of oxaliplatin with structurally related compounds:
Structural and Stereochemical Variations
Cytotoxicity and Resistance Profiles
- Oxaliplatin: Exhibits IC₅₀ values in the nanomolar range against colorectal (HCT-15, LoVo) and ovarian (2008) carcinoma cells. Resistance arises from altered DNA repair (e.g., ERCC1 overexpression) but is less prone to multidrug resistance (MDR) compared to cisplatin .
- DACHEX Complexes : [Pt(OXA)(DACHEX)] shows 2–5x higher cytotoxicity than oxaliplatin in LoVo OXP (oxaliplatin-resistant) cells. The rigid DACHEX ligand induces lipid droplet formation, suggesting metabolic stress contributes to its efficacy .
- trans-R,R-DACH Derivatives: In CH1 ovarian carcinoma cells, trans-R,R isomers (e.g., complex III) demonstrate IC₅₀ values 10x lower than cis isomers, attributed to optimized DNA adduct geometry .
Mechanism of Action
- DNA Adduct Formation :
- Oxaliplatin forms Pt-DACH-DNA adducts (e.g., 1,2-GG intrastrand crosslinks) that are bulkier and more hydrophobic than cisplatin’s NH₃-based adducts. This hinders recognition by mismatch repair (MMR) proteins, reducing repair efficiency .
- DACHEX complexes form adducts with increased distortion of DNA helix due to ligand rigidity, enhancing cytotoxicity .
- Resistance Mechanisms :
In Vivo Efficacy and Structural Optimization
- Oxaliplatin Derivatives :
- Bone-Targeting Complexes: Platinum(II) complexes with aminotris(methylenephosphonic acid) (ATMP) ligands exhibit selective accumulation in bone tissues, improving efficacy in osteosarcoma models .
Biological Activity
Cyclohexane-1,2-diamine; oxalate; platinum(II), commonly referred to as oxaliplatin, is a platinum-based anticancer drug that has garnered significant attention due to its efficacy against various types of cancer, particularly colorectal cancer. This article delves into the biological activity of this compound, exploring its mechanisms of action, effectiveness in overcoming drug resistance, and comparative studies with other platinum complexes.
Oxaliplatin exerts its anticancer effects primarily through the formation of DNA crosslinks. This action inhibits DNA replication and transcription, ultimately leading to apoptosis in cancer cells. The unique structure of oxaliplatin allows it to bind to DNA more effectively than some other platinum compounds, such as cisplatin. The presence of the cyclohexane-1,2-diamine ligand contributes to the drug's ability to circumvent certain resistance mechanisms associated with cisplatin treatment.
Key Mechanisms:
- DNA Crosslinking : Formation of covalent bonds between platinum and DNA bases.
- Apoptosis Induction : Triggering programmed cell death in tumor cells.
- Cell Cycle Arrest : Disruption of normal cell cycle progression.
Efficacy Against Cancer
Oxaliplatin has been shown to be effective against a variety of cancer cell lines. A study comparing its cytotoxicity with other platinum complexes revealed that oxaliplatin maintains significant activity even in cisplatin-resistant cell lines.
Comparative Cytotoxicity Data
| Compound | Cell Line A431 IC50 (µM) | Cell Line A431/Pt IC50 (µM) |
|---|---|---|
| Cisplatin | 41.31 ± 7.01 | 167.11 ± 1.41 |
| Oxaliplatin | 187.60 ± 14.40 | 179.11 ± 3.91 |
| [PtCl(DACH)(DMSO)]+ | 100.81 ± 1.71 | Not reported |
Overcoming Drug Resistance
One of the significant advantages of oxaliplatin is its ability to bypass mechanisms of resistance that are often seen with cisplatin treatment. Studies indicate that oxaliplatin retains cytotoxicity in cell lines that have developed resistance to cisplatin, making it a valuable option in combination therapies.
Case Study: Colorectal Cancer
In a clinical setting, oxaliplatin is frequently used in combination with other agents such as fluorouracil and leucovorin for the treatment of colorectal cancer. Research demonstrates that patients receiving oxaliplatin-based regimens have improved survival rates compared to those treated with traditional therapies alone.
Research Findings on Biological Activity
Recent studies have explored various aspects of oxaliplatin's biological activity:
- Cytotoxicity in Hypoxic Conditions : Research indicates that the efficacy of oxaliplatin can be influenced by oxygen levels in tumor microenvironments, with hypoxia potentially reducing its cytotoxic effects .
- Platinum Accumulation : Studies measuring platinum accumulation in tumors have shown that modifications to the ligand can enhance drug delivery and retention within cancer cells .
- Comparative Studies : Newer platinum(IV) complexes derived from oxaliplatin have been investigated for their potential to further improve therapeutic outcomes while minimizing side effects .
Q & A
Q. How does the stereochemistry of cyclohexane-1,2-diamine ligands influence the cytotoxic activity of platinum(II) complexes?
The stereochemistry of the diamine ligand directly impacts DNA adduct formation and cellular processing. For example, trans-R,R-cyclohexane-1,2-diamine complexes exhibit higher cytotoxicity compared to cis-R,S or trans-S,S isomers due to enhanced DNA binding efficiency and reduced steric hindrance . Structural optimization should prioritize enantiomeric purity to maximize antitumor potency.
Q. What are the standard methods for synthesizing platinum(II) complexes with cyclohexane-1,2-diamine and oxalate ligands?
Synthesis typically involves reacting potassium tetrachloroplatinate(II) with (1R,2R)-cyclohexane-1,2-diamine under controlled pH, followed by ligand substitution with oxalate. Critical steps include maintaining anhydrous conditions to avoid hydrolysis and using spectroscopic methods (e.g., NMR, X-ray crystallography) to confirm geometry and purity .
Q. How can researchers assess the purity and stability of oxaliplatin analogues during storage?
High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying impurities like diaqua derivatives or oxalate hydrolysis products. Stability studies should monitor degradation under varying temperatures and humidity, referencing pharmacopeial guidelines for platinum-based drugs .
Advanced Research Questions
Q. What molecular mechanisms underlie oxaliplatin resistance in colorectal cancer, and how can they be experimentally modeled?
Resistance is linked to enhanced DNA repair (e.g., ERCC1 overexpression), reduced drug uptake (CTR1 transporter downregulation), and increased detoxification via glutathione. In vitro models using patient-derived organoids or CRISPR-edited cell lines can replicate these pathways. Combinatorial therapies with PARP inhibitors or redox modulators are under investigation .
Q. How do contradictory results in preclinical studies of platinum(IV) prodrugs inform experimental design?
Discrepancies often arise from variability in reduction potentials (activating prodrugs intracellularly) and ligand lipophilicity. Researchers should prioritize in vivo pharmacokinetic profiling (e.g., plasma stability, tissue distribution) and correlate reduction kinetics with tumor microenvironment conditions (e.g., hypoxia, glutathione levels) .
Q. What strategies mitigate neurotoxicity in oxaliplatin analogues without compromising antitumor efficacy?
Neurotoxicity stems from platinum accumulation in dorsal root ganglia. Approaches include:
Q. How can computational methods predict the DNA-binding affinity of novel platinum(II) complexes?
Density functional theory (DFT) simulations model platinum-DNA interactions, focusing on adduct formation energy and distortion of the DNA helix. Comparative analysis with cisplatin and oxaliplatin adducts (e.g., GG vs. AG intrastrand crosslinks) validates predictive accuracy .
Data Contradiction Analysis
Q. Why do some in vitro cytotoxicity assays fail to translate to in vivo efficacy for platinum(IV) complexes?
In vitro models lack tumor microenvironment factors (e.g., pH gradients, stromal interactions) critical for prodrug activation. Researchers should integrate 3D co-culture systems and validate results in syngeneic or xenograft models with matched genetic backgrounds .
Q. How should researchers interpret conflicting reports on the role of cyclohexane ring substituents in platinum complex activity?
Substituent effects (e.g., methyl groups) may enhance lipophilicity but hinder cellular uptake or DNA binding. Structure-activity relationship (SAR) studies must balance steric effects with electronic properties, using isogenic cell lines to isolate variables .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
